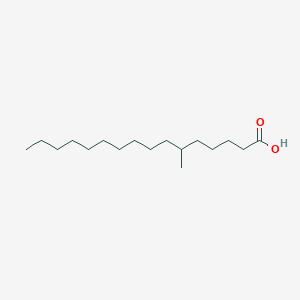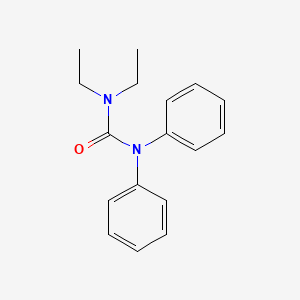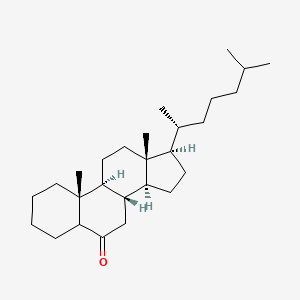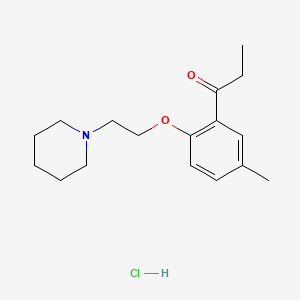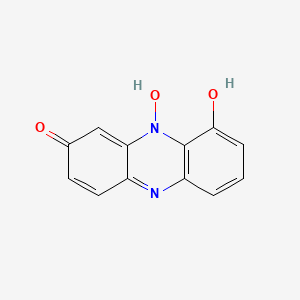
9,10-Dihydroxyphenazin-2(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Propiedades
Número CAS |
23448-76-2 |
|---|---|
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
Clave InChI |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
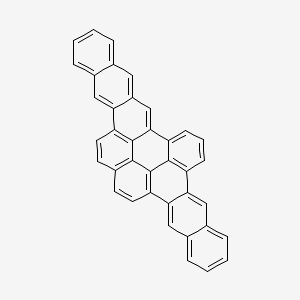

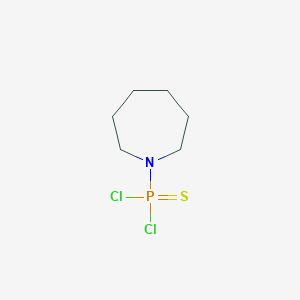
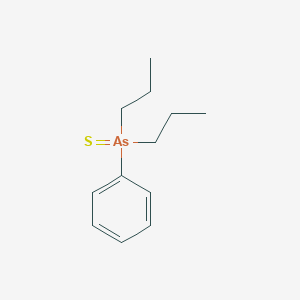
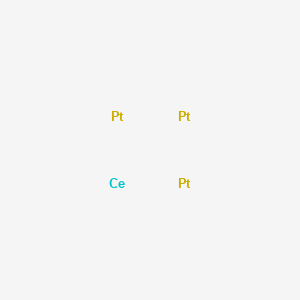
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)



